![molecular formula C22H22N2O3 B2597112 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034593-02-5](/img/structure/B2597112.png)
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Description
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds : Compounds with furan and pyridine rings, similar to the queried compound, are often used as intermediates in the synthesis of complex heterocyclic structures. These structures are relevant in the development of pharmaceuticals due to their biological activity. For instance, the synthesis of pyridinylpyrimidines has shown relevance in amplifying the activity of certain antibiotics against E. coli, highlighting the potential of such compounds in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with the queried compound, have been investigated for their antiprotozoal properties. These studies have identified compounds with potent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting potential applications in treating protozoal infections (Ismail et al., 2004).
Materials Science and Supramolecular Chemistry
Structural Characterization and Supramolecular Features : Derivatives based on furan and pyridine, similar to the target compound, have been explored for their chemical properties and potential in supramolecular chemistry. Studies on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide derivatives have unveiled their interesting supramolecular features, making them subjects of interest in the development of new materials with specific functionalities (Pućkowska et al., 2022).
Interaction with Biological Macromolecules
Binding Characteristics with Bovine Serum Albumin (BSA) : Studies on the interaction of compounds featuring furan and pyridine rings with biological macromolecules like BSA can provide insights into the pharmacokinetic behaviors of potential drugs. Such interactions are crucial for understanding the bioavailability and efficacy of drug candidates (Hamed et al., 2020).
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(22(9-13-26-14-10-22)18-5-2-1-3-6-18)24-16-17-8-11-23-19(15-17)20-7-4-12-27-20/h1-8,11-12,15H,9-10,13-14,16H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZJBDNFAPXQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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